3-Boc-amino-2,6-dioxopiperidine
Overview
Description
3-Boc-amino-2,6-dioxopiperidine, also known as tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.24 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with a tert-butoxycarbonyl (Boc) protecting group at the amino position and two keto groups at the 2 and 6 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-amino-2,6-dioxopiperidine typically involves the protection of the amino group in 3-aminopiperidine-2,6-dione with a Boc group. One common method involves reacting 3-aminopiperidine-2,6-dione hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in dichloromethane (DCM) under controlled temperature conditions . The reaction is usually carried out in a sealed microwave vial at 50°C for 30 minutes, followed by cooling to 0°C before adding the Boc reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Boc-amino-2,6-dioxopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to yield the free amine.
Reduction Reactions: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: 3-aminopiperidine-2,6-dione.
Reduction: 3-Boc-amino-2,6-dihydroxypiperidine.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
3-Boc-amino-2,6-dioxopiperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of drugs, particularly those targeting cancer and viral infections.
Industry: Applied in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 3-Boc-amino-2,6-dioxopiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other positions on the molecule . The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Aminopiperidine-2,6-dione: Lacks the Boc protecting group, making it more reactive.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Another Boc-protected derivative with similar properties.
2-Methyl-2-propanyl (2,6-dioxo-3-piperidinyl)carbamate: A structural isomer with different reactivity.
Uniqueness
3-Boc-amino-2,6-dioxopiperidine is unique due to its Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in synthetic chemistry and drug development .
Properties
IUPAC Name |
tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGRLMXVKASPTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953235 | |
Record name | tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31140-42-8 | |
Record name | tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10953235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31140-42-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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